Tris-biphenyl triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

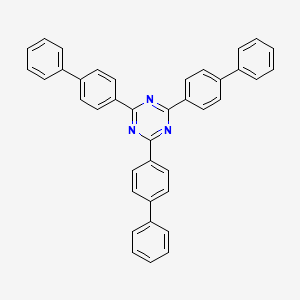

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENPSTJGQOQKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185197 | |

| Record name | Tris-biphenyl triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31274-51-8 | |

| Record name | 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31274-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-biphenyl triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris-biphenyl triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-BIPHENYL TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Tris-biphenyl Triazine

An In-depth Technical Guide to the Synthesis Mechanism of Tris-biphenyl Triazine

This guide provides an in-depth exploration of the primary synthetic routes to this compound, a molecule of significant interest in materials science. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to elucidate the underlying mechanistic principles and the rationale governing experimental design. We will dissect the core chemical transformations, offering field-proven insights into achieving efficient and reliable synthesis.

The 1,3,5-triazine core is a foundational heterocyclic scaffold known for its exceptional thermal and chemical stability. When symmetrically substituted with biphenyl moieties, the resulting molecule, 2,4,6-tris(biphenyl-yl)-1,3,5-triazine, exhibits unique electronic properties. Its inherent electron-deficient nature makes it a critical component in advanced electronic applications.[1]

Specifically, this compound and its derivatives are extensively utilized as high-performance materials in Organic Light-Emitting Diodes (OLEDs).[2][3] They function effectively as electron-transporting materials (ETMs) and host materials for phosphorescent emitters, facilitating balanced charge carrier injection and recombination, which directly translates to higher device efficiency, brightness, and operational lifetime.[1][4] Understanding the synthesis of this molecular architecture is therefore paramount for the continued innovation of next-generation organic electronics.

This guide will focus on the two most prevalent and mechanistically distinct strategies for its synthesis:

-

Nucleophilic Substitution: Building the molecule by attaching biphenyl groups to a pre-existing triazine core (cyanuric chloride).

-

Cyclotrimerization: Constructing the triazine ring from biphenyl-containing precursors (biphenyl nitrile).

Pathway I: Nucleophilic Substitution on a Cyanuric Chloride Scaffold

This is arguably the most versatile and widely adopted method for synthesizing asymmetrically and symmetrically substituted triazines. The strategy leverages the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as an electrophilic core. The three chlorine atoms can be sequentially replaced by nucleophiles. The reactivity of the remaining C-Cl bonds decreases with each substitution, allowing for controlled, stepwise synthesis.[5]

Mechanistic Principles

The core transformation is a series of nucleophilic aromatic substitution (SNAr) reactions. To synthesize this compound, a potent biphenyl nucleophile is required. This is typically achieved by forming an organometallic species—either a Grignard reagent (biphenylmagnesium bromide) or an organolithium reagent (biphenyllithium)—from a corresponding bromobiphenyl precursor.

Step 1: Formation of the Biphenyl Nucleophile. The process begins with the generation of the biphenyl carbanion equivalent. Using an organolithium route as an example, 3-bromobiphenyl reacts with n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF). This lithium-halogen exchange is performed at cryogenic temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium species.[6]

Causality: The inert atmosphere (argon or nitrogen) is critical to prevent the organometallic reagent from reacting with atmospheric oxygen and moisture, which would quench it immediately. The low temperature ensures kinetic control and minimizes decomposition or reaction with the solvent.

Step 2: Nucleophilic Attack on the Triazine Ring. The generated biphenyllithium is a powerful nucleophile that attacks the electron-deficient carbon atoms of the cyanuric chloride ring. The attack is followed by the elimination of a chloride ion, resulting in the formation of a new carbon-carbon bond.

Step 3: Iterative Substitution. The reaction is driven to completion by using at least three equivalents of the biphenyl nucleophile, ensuring that all three chlorine atoms on the triazine ring are displaced to yield the final, symmetrically substituted 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine.[6]

Visualization: Nucleophilic Substitution Workflow

Caption: Workflow for this compound synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

This protocol is adapted from established literature procedures.[6]

Materials:

-

3-Bromobiphenyl

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Methanol

-

Standard Schlenk line apparatus and argon/nitrogen source

Procedure:

-

Nucleophile Preparation:

-

In a flame-dried, three-neck flask under an argon atmosphere, dissolve 3-bromobiphenyl (3.3 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (3.3 eq.) dropwise via syringe. Maintain the temperature at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithiated species.

-

-

Reaction with Cyanuric Chloride:

-

In a separate flame-dried Schlenk flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous toluene under argon.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly transfer the freshly prepared 3-biphenyllithium solution into the cyanuric chloride solution via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding methanol to the stirred mixture at 0 °C.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane/DCM gradient) to isolate the pure this compound. Further purification can be achieved by recrystallization from a toluene/hexane mixture.

-

Pathway II: Acid-Catalyzed Cyclotrimerization of Nitriles

This pathway represents a more convergent and atom-economical approach to symmetrical 1,3,5-triazines. The core principle involves the [3+3] cyclization of three identical nitrile molecules (in this case, 3-biphenylcarbonitrile) to form the triazine ring. The reaction is typically promoted by strong acids or Lewis acids.

Mechanistic Principles

The reaction proceeds through the formation of a highly reactive nitrilium salt intermediate. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) or Lewis acids are effective catalysts.[7][8][9]

Step 1: Nitrile Activation. The reaction initiates with the protonation or activation of the nitrogen atom of a nitrile molecule by the acid catalyst. This activation makes the nitrile carbon significantly more electrophilic, forming a nitrilium ion.[7][10]

Step 2: Dimerization. A second nitrile molecule then acts as a nucleophile, with its nitrogen lone pair attacking the electrophilic carbon of the nitrilium ion. This forms a dimeric iminium salt intermediate.

Step 3: Trimerization. The process repeats as a third nitrile molecule attacks the newly formed electrophilic center in the dimer, leading to a linear trimeric intermediate.

Step 4: Cyclization and Aromatization. The terminal nitrogen of the trimeric intermediate performs an intramolecular nucleophilic attack on the initial electrophilic carbon, closing the six-membered ring. Subsequent deprotonation and rearrangement lead to the formation of the stable, aromatic 1,3,5-triazine ring.[8]

Causality: The choice of a strong, non-nucleophilic acid like triflic acid is crucial. It must be potent enough to activate the nitrile but must not compete as a nucleophile in the subsequent addition steps. The reaction often requires elevated temperatures to overcome the activation energy for the cyclization step.[10][11]

Visualization: Cyclotrimerization Mechanism

Caption: Mechanism of acid-catalyzed nitrile cyclotrimerization.

General Experimental Protocol: Acid-Catalyzed Cyclotrimerization

This protocol provides a general framework based on published methods for nitrile trimerization.[7][10]

Materials:

-

3-Biphenylcarbonitrile

-

Triflic acid (TfOH) or Triflic anhydride (Tf₂O)

-

Anhydrous, high-boiling solvent (e.g., toluene, 1,2-dichlorobenzene)

-

Aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Reaction Setup:

-

In a flame-dried flask under an inert atmosphere, dissolve 3-biphenylcarbonitrile (1.0 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add triflic acid (e.g., 0.1-0.5 eq.) dropwise to the stirred solution. An initial exotherm may be observed.

-

-

Reaction:

-

After the addition, allow the mixture to stir at 0 °C for a designated period (e.g., 1-3 hours) to allow for intermediate formation.[7]

-

Heat the reaction mixture to reflux (temperature dependent on solvent choice) and maintain for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully quench the reaction mixture by pouring it into a stirred solution of aqueous sodium bicarbonate to neutralize the acid.

-

Extract the product into an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure this compound.

-

Comparative Analysis of Synthetic Pathways

The choice between the nucleophilic substitution and cyclotrimerization routes depends on several factors, including precursor availability, desired scale, and tolerance for specific reaction conditions.

| Feature | Pathway I: Nucleophilic Substitution | Pathway II: Cyclotrimerization |

| Starting Materials | 3-Bromobiphenyl, Cyanuric Chloride | 3-Biphenylcarbonitrile |

| Key Reagents | Organolithium or Grignard reagents | Strong acid catalyst (e.g., TfOH) |

| Atom Economy | Lower; generates lithium/magnesium halide salts | Higher; catalytic process with minimal waste |

| Versatility | High; allows for sequential, different substitutions to create asymmetric triazines | Primarily suited for symmetric triazines |

| Reaction Conditions | Cryogenic temperatures (-78 °C), strictly anhydrous/inert | Elevated temperatures (reflux), strong acid |

| Key Advantages | Well-established, reliable, versatile for complex derivatives | Convergent, high atom economy, simpler setup |

| Potential Challenges | Handling of pyrophoric organometallics, moisture sensitivity | Harsh acidic conditions, precursor synthesis |

Conclusion

The synthesis of this compound is a critical process for advancing the field of organic electronics. The two primary mechanistic pathways—nucleophilic substitution on a cyanuric chloride core and acid-catalyzed cyclotrimerization of biphenyl nitrile—offer robust and effective solutions. The substitution method provides exceptional versatility for creating a wide range of derivatives, while the cyclotrimerization route offers an elegant and atom-economical approach for the direct synthesis of the symmetrical target. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed experimental choices, troubleshoot potential issues, and ultimately accelerate the development of novel materials with tailored electronic properties.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]

tris-biphenyl triazine chemical structure elucidation

An In-depth Technical Guide to the Structural Elucidation of Tris-Biphenyl Triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a high-performance organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and cosmetic formulations.[1][2] Its efficacy and photostability are intrinsically linked to its precise molecular architecture.[3] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this complex molecule. We will delve into the synergistic application of modern analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation. This document is intended to serve as a practical resource for researchers and professionals engaged in the analysis, quality control, and development of products containing this compound.

Introduction: The Significance of Structural Integrity

The molecular structure of this compound, a symmetrical molecule with a central 1,3,5-triazine core bonded to three biphenyl substituents, is the cornerstone of its functionality.[4][5] The extensive π-conjugation across the molecule is responsible for its strong absorption of UVA and UVB radiation.[5][6] Any deviation from the expected structure, such as the presence of isomers, impurities from synthesis, or degradation products, can significantly impact its performance and safety profile. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical component of quality assurance in the cosmetic and pharmaceutical industries.

The primary challenges in the analysis of this compound and its derivatives often stem from their low solubility in common deuterated solvents and the potential for complex NMR spectra due to rotational isomers (rotamers).[7][8] This guide will address these challenges and present a multi-pronged analytical approach to ensure an unambiguous structural assignment.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for developing appropriate analytical methodologies.

| Property | Value | Source |

| IUPAC Name | 2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | [9] |

| Synonyms | Tinosorb A2B, 2,4,6-Tris(p-biphenylyl)-s-triazine | [1][9] |

| CAS Number | 31274-51-8 | [4] |

| Molecular Formula | C₃₉H₂₇N₃ | [9][10] |

| Molecular Weight | 537.66 g/mol | [9][10] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [3] |

The Analytical Triad: A Multi-Technique Approach to Elucidation

No single analytical technique can provide a complete structural picture of this compound. A synergistic approach, leveraging the strengths of Mass Spectrometry, Nuclear Magnetic Resonance, and X-ray Crystallography, is paramount for a self-validating and trustworthy elucidation.

Mass Spectrometry (MS): The First Corroboration

Expertise & Experience: Mass spectrometry serves as the initial and most direct method to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule of this size, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable.

Protocol: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent mixture like acetonitrile/tetrahydrofuran (1:4 v/v).[11]

-

Instrumentation: Utilize an ESI-QTOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Analysis:

-

Expected m/z: The theoretical exact mass of C₃₉H₂₇N₃ is 537.2205 Da.[9] The expected m/z for the [M+H]⁺ ion would be approximately 538.2283.

-

Isotopic Pattern: Analyze the isotopic distribution pattern and compare it with the theoretical pattern for C₃₉H₂₇N₃. This provides a high degree of confidence in the elemental formula.

-

Trustworthiness: The combination of an accurate mass measurement (typically within 5 ppm) and a matching isotopic pattern provides a robust validation of the elemental composition, effectively ruling out many potential impurities or alternative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, and 2D NMR techniques can resolve ambiguities. The key challenge is often the compound's low solubility.

Causality Behind Experimental Choices: The choice of solvent is critical. Due to low solubility, heated probes and more aggressive deuterated solvents like DMSO-d₆, or even the use of trifluoroacetic acid (TFA) as a co-solvent to disrupt intermolecular interactions and improve solubility, may be necessary.[7]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Gentle heating may be required to achieve the desired concentration.

-

¹H NMR Analysis:

-

Expected Signals: Due to the molecule's C₃ symmetry, the proton spectrum is simpler than the total number of protons would suggest. Expect a series of multiplets in the aromatic region (typically 7.0-9.0 ppm).

-

Interpretation: The integration of the signals should correspond to the 27 protons of the three biphenyl groups. The splitting patterns (doublets, triplets, etc.) will correspond to the coupling between adjacent protons on the phenyl rings.

-

-

¹³C NMR Analysis:

-

Expected Signals: Again, due to symmetry, fewer than 39 carbon signals will be observed. The triazine carbons are highly deshielded and will appear downfield (often >160 ppm).[8] The numerous aromatic carbons of the biphenyl groups will appear in the typical 120-140 ppm range.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

-

Trustworthiness: While ¹H and ¹³C NMR provide strong evidence for the presence of the biphenyl and triazine moieties, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unequivocal proof of connectivity. A COSY spectrum will show correlations between coupled protons on the same phenyl ring, while an HSQC spectrum will link each proton to its directly attached carbon atom.[7]

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing an unambiguous 3D map of the molecule's atomic arrangement in the solid state.[12] The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent system, or slow cooling of a saturated solution, are common techniques to try.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise bond lengths, bond angles, and overall conformation of the molecule.

Trustworthiness: An X-ray crystal structure provides the highest level of confidence in the structural assignment. It can reveal subtle conformational details, such as the twist angle between the phenyl rings of the biphenyl groups and their orientation relative to the central triazine ring, which can influence the material's bulk properties.[5]

Synthesis Pathway: Context for Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that could complicate structural analysis. The most common synthetic route involves the trimerization of 4-phenylbenzonitrile or the nucleophilic substitution of cyanuric chloride with a biphenyl Grignard or organolithium reagent.[13][14]

A Common Synthetic Approach:

-

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

-

Reagent: A Grignard reagent derived from 4-bromobiphenyl.

-

Reaction: Sequential nucleophilic substitution of the three chlorine atoms on the triazine ring with the biphenyl group.[15]

Potential impurities could include partially substituted triazines (mono- or di-substituted) or products from side reactions of the Grignard reagent. The analytical techniques described above are well-suited to detect and identify such impurities.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a process of building a robust, evidence-based case. By integrating data from high-resolution mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and, when possible, single-crystal X-ray diffraction, a self-validating system is created. Each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach is essential for ensuring the quality, efficacy, and safety of this important UV-filtering agent in its various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Buy this compound | 31274-51-8 [smolecule.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. tdx.cat [tdx.cat]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C39H27N3 | CID 11628027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. fda.gov.tw [fda.gov.tw]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Tris-biphenyl triazine (CAS 31274-51-8): From Photoprotection to Advanced Material Applications

This guide provides a comprehensive technical overview of Tris-biphenyl triazine (CAS 31274-51-8), a molecule of significant interest in both industrial and academic research. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis, mechanisms of action, and diverse applications of this versatile triazine derivative. We will explore its well-established role as a photostable UV filter and venture into its emerging potential in medicinal chemistry and organic electronics, grounded in the broader context of the rich pharmacology of the triazine scaffold.

Molecular Profile and Physicochemical Properties

This compound, systematically named 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a large, aromatic molecule characterized by a central 1,3,5-triazine ring symmetrically substituted with three biphenyl groups.[1] This structure imparts a unique combination of thermal stability, hydrophobicity, and electronic properties.

| Property | Value | Source(s) |

| CAS Number | 31274-51-8 | [1] |

| Molecular Formula | C₃₉H₂₇N₃ | [1] |

| Molecular Weight | 537.66 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Melting Point | 281.3 °C | [1][2] |

| Water Solubility | Insoluble (<0.03 µg/L at 21°C) | [2] |

| Log P (octanol/water) | > 5.6 | [2] |

| UV Absorption Max (λmax) | 310-315 nm (in organic solvents) | [3] |

The molecule's poor aqueous solubility and high lipophilicity are key determinants of its formulation and biological interaction.[2] It is soluble in some organic solvents like ethanol and dioxane, which is pertinent for analytical characterization and certain synthesis protocols.[3]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. This process involves the sequential substitution of the chlorine atoms on a cyanuric chloride core with a biphenyl nucleophile.

Conceptual Synthesis Workflow

The synthesis can be visualized as a three-step process where each chlorine atom on the triazine ring is replaced by a biphenyl group.

References

The Enduring Utility of Tris-Biphenyl Triazine: A Photophysical Deep Dive for Advanced Material and Drug Development

Abstract

The tris-biphenyl triazine core, a C3-symmetric architecture, represents a cornerstone in modern materials science and pharmaceutical development. Its inherent electronic properties, characterized by an electron-deficient triazine center coupled with tunable, peripheral biphenyl functionalities, have established it as a versatile scaffold. This technical guide provides an in-depth exploration of the photophysical properties of this compound derivatives, with a particular focus on 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) for organic electronics and its 4-substituted isomer, a key component in advanced sunscreen formulations (Tinosorb A2B). We will dissect the fundamental principles governing its synthesis, electronic structure, and excited-state dynamics, offering both theoretical insights and practical, field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical attributes of this remarkable molecule.

Introduction: A Tale of Two Isomers

The this compound framework is a testament to the power of molecular design. By subtly altering the linkage of the biphenyl groups to the central 1,3,5-triazine ring, two molecules with vastly different, yet equally important, applications emerge.

-

2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T): In the realm of organic electronics, the meta-linked T2T has garnered significant attention as a high-performance electron transport material (ETM) and host for phosphorescent organic light-emitting diodes (OLEDs).[1][2] Its structure is meticulously designed to limit π-conjugation, resulting in a desirably high triplet energy, a crucial factor for efficient energy transfer in phosphorescent devices.[1][3]

-

2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine (Tinosorb A2B): The para-linked isomer, commercially known as Tinosorb A2B, is a highly effective broad-spectrum ultraviolet (UV) filter.[4] Its extended conjugation allows for strong absorption in the UVB (280-320 nm) and UVA2 (320-340 nm) regions, making it a valuable component in modern sunscreens for preventing photodamage to the skin.[4][5] Its exceptional photostability further enhances its utility in this demanding application.[6]

This guide will delve into the photophysical characteristics that underpin these applications, providing a comprehensive understanding of the structure-property relationships at play.

Synthesis and Molecular Architecture

The construction of the this compound scaffold is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to these C3-symmetric molecules.

Synthetic Strategy: The Suzuki-Miyaura Approach

The general synthetic pathway involves the reaction of a tri-halogenated 1,3,5-triazine, typically 2,4,6-trichlorotriazine (cyanuric chloride) or its brominated analogue, with the corresponding biphenylboronic acid in the presence of a palladium catalyst and a base.[7][8][9] The choice of starting materials dictates the final substitution pattern (meta or para).

Caption: General synthetic scheme for this compound via Suzuki coupling.

Experimental Protocol: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura cross-coupling reactions to form tri-substituted triazines.[7]

Materials:

-

2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

-

3-Biphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene, Ethanol, and Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 2,4,6-trichloro-1,3,5-triazine (1.0 eq), 3-biphenylboronic acid (3.3 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate. The ratio of organic to aqueous phase should be approximately 2:1.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield the pure 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine as a white solid.

Electronic and Photophysical Properties

The utility of this compound derivatives stems from their distinct electronic structure, which governs their interaction with light. The electron-deficient triazine core acts as an acceptor, while the biphenyl moieties serve as donor units.

Ground-State Properties and UV-Visible Absorption

The absorption spectra of tris-biphenyl triazines are dominated by π-π* electronic transitions. The specific absorption maxima and molar extinction coefficients are dependent on the substitution pattern and the solvent environment.

| Compound | λmax (nm) (in DCM) | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) | Reference(s) |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | 270 | -6.5 | -3.0 | 2.80 | [2] |

Note: HOMO/LUMO values are often determined by cyclic voltammetry and can vary slightly depending on the experimental conditions.

For Tinosorb A2B , which is used as a particulate dispersion in aqueous formulations, the absorption spectrum is broadened and exhibits a shoulder at longer wavelengths (around 340 nm) due to intermolecular π-π stacking interactions within the nanoparticles. This broad absorption, covering both UVB and UVA2 regions, is critical to its function as a sunscreen.

Excited-State Deactivation Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S1). From here, it can relax back to the ground state (S0) through several competing pathways:

-

Fluorescence: Radiative decay from S1 to S0, emitting a photon. T2T exhibits fluorescence with an emission maximum at 380 nm in dichloromethane.[2]

-

Internal Conversion (IC): Non-radiative decay from S1 to S0.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet excited state (S1) to a triplet excited state (T1).

The high triplet energy of T2T (2.80 eV) is a direct consequence of the meta-linkage, which restricts the electronic communication between the biphenyl arms and the triazine core, thus preventing a significant lowering of the excited state energies.[1][3] This high triplet energy is essential for its application as a host material in phosphorescent OLEDs, as it allows for efficient energy transfer to the phosphorescent guest emitter.

Caption: Jablonski diagram illustrating the principal photophysical pathways.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following section outlines the key experimental workflows.

UV-Visible and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and to calculate the fluorescence quantum yield.

Protocol:

-

Sample Preparation: Prepare dilute solutions (micromolar concentration) of the this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Spectroscopy

Objective: To investigate the dynamics of the excited states, including fluorescence and phosphorescence lifetimes.

Protocol for Time-Correlated Single Photon Counting (TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed laser source (e.g., a picosecond diode laser), a sample holder, a monochromator, a fast photodetector (e.g., a photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve can be fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Protocol for Phosphorescence Lifetime Measurement:

-

Sample Preparation: The sample is typically dissolved in a rigid matrix (e.g., a frozen solvent at 77 K) to minimize non-radiative decay pathways and enhance phosphorescence.

-

Instrumentation: A pulsed light source (e.g., a xenon flash lamp or a pulsed laser) is used for excitation. The emission is detected using a time-gated detector that can be turned on after the short-lived fluorescence has decayed, allowing for the specific measurement of the longer-lived phosphorescence.

-

Data Analysis: The phosphorescence decay is recorded over time and fitted to an exponential function to determine the phosphorescence lifetime.

Conclusion and Future Outlook

This compound is a molecule of significant scientific and commercial interest, with its isomeric forms playing crucial roles in both organic electronics and personal care products. The photophysical properties of these compounds are finely tuned by their molecular architecture, demonstrating a clear and powerful example of structure-property relationships. For researchers, a deep understanding of these properties is paramount for the rational design of next-generation materials. Future work in this area will likely focus on the development of novel derivatives with enhanced functionalities, such as thermally activated delayed fluorescence (TADF) for more efficient OLEDs, and the exploration of their potential in other applications, including sensing and photocatalysis. The robust and versatile nature of the this compound core ensures its continued relevance in the advancement of science and technology.

References

- 1. acsmaterial.com [acsmaterial.com]

- 2. ossila.com [ossila.com]

- 3. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine | C39H27N3 | CID 59336459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PO-T2T [acsmaterial.com]

An In-depth Technical Guide to the Determination of Tris-Biphenyl Triazine Fluorescence Quantum Yield

This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of tris-biphenyl triazine, a compound of significant interest in cosmetic science and materials research.[1][2][] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for experimental choices to ensure scientific rigor and data integrity.

Introduction: The Significance of Quantum Yield for this compound

This compound is a novel and highly efficient ultraviolet (UV) filter, notable for its exceptional photostability and broad-spectrum protection, particularly in the UVB and UVA2 regions.[1][2] Its primary function is to absorb harmful UV radiation and dissipate the energy safely. While its primary application is not fluorescence, understanding its photophysical properties, including fluorescence quantum yield, is crucial. The quantum yield, defined as the ratio of photons emitted to photons absorbed, provides critical insight into the deactivation pathways of the excited state.[4][5][6] A low quantum yield suggests that the absorbed energy is primarily dissipated through non-radiative pathways (e.g., as heat), which is a desirable characteristic for a photoprotective agent, indicating its stability and efficiency in preventing photochemical damage.

Theoretical Foundations: Understanding Fluorescence Quantum Yield

Fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined by the ratio of the rate constant of radiative decay (fluorescence, kf) to the sum of all decay rate constants (radiative and non-radiative, knr).[4]

Φf = kf / (kf + Σknr)

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the quantum yield.[4] The value of Φf ranges from 0 to 1 (or 0% to 100%).[4] A compound with a Φf of 1.0 is a perfect fluorophore, where every absorbed photon results in an emitted photon. Conversely, a low Φf, as expected for a UV filter like this compound, indicates that non-radiative pathways dominate the relaxation of the excited state.

The determination of Φf can be performed through absolute methods, which require specialized instrumentation like an integrating sphere, or more commonly, through relative methods.[5][7] This guide will focus on the widely accessible and reliable relative method.

Methodology: Relative Quantum Yield Determination

The relative method involves comparing the fluorescence properties of the sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[8][9] The underlying principle is that if the sample and standard solutions have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons.[8]

The relative quantum yield (Φx) is then calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ax / Ast) * (ηx² / ηst²)

Where:

-

Φ is the quantum yield.

-

F is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.[5][10]

Selection of a Quantum Yield Standard

The choice of a suitable standard is critical for an accurate measurement and should be guided by several criteria as recommended by IUPAC.[11]

-

Spectral Overlap: The absorption spectrum of the standard should overlap with that of the this compound to allow for excitation at the same wavelength.[12]

-

Known and Stable Quantum Yield: The standard must have a precisely determined and stable Φf value that is not highly sensitive to environmental conditions like temperature.[4] Quinine sulfate in 0.1 M perchloric acid (Φ = 0.60) is a reliable standard for the UV region.[4]

-

Solubility: The standard should be soluble in the same solvent as the sample to ensure a consistent environment.

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, incorporating checks to minimize common errors.

Instrumentation and Materials:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission channel

-

1 cm path length quartz cuvettes (matched set for absorbance and fluorescence)

-

Spectroscopic grade solvents (e.g., ethanol, dioxane)[13]

-

This compound

-

Quantum Yield Standard (e.g., Quinine Sulfate)

-

Volumetric flasks and precision pipettes

Workflow:

-

Solvent Selection and Preparation:

-

Choose a spectroscopic grade solvent in which both this compound and the standard are soluble and stable. Note that solvent polarity can significantly influence quantum yield.[14][15][16][17]

-

Prepare a stock solution of the chosen standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or 0.1M HClO₄).[4]

-

Prepare a stock solution of this compound in the same solvent.

-

-

Preparation of Dilution Series:

-

UV-Vis Absorbance Measurements:

-

Record the absorbance spectra for all prepared solutions using the chosen solvent as a blank.

-

Identify the optimal excitation wavelength (λex) where both the standard and sample exhibit sufficient absorbance.

-

Ensure that the absorbance values at λex are kept below 0.1.[8][12][18]

-

Causality: Maintaining absorbance below 0.1 is crucial to mitigate the inner filter effect, where the solution itself reabsorbs emitted fluorescence, leading to an underestimation of the intensity.[19][20][21]

-

-

Fluorescence Emission Measurements:

-

Set the spectrofluorometer to the chosen λex.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample. Use the pure solvent to record a blank spectrum.

-

Trustworthiness: Maintain identical instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements, including the blank, standard, and sample solutions.[18]

-

-

Data Processing and Calculation:

-

Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

-

Integrate the area under the corrected emission curve for each concentration of the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample series.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

Calculate the quantum yield of this compound using the gradient-based equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) [8]

-

Visualization of the Experimental Workflow

References

- 1. This compound, a new ultraviolet filter studied in terms of photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Explained + Products) [incidecoder.com]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. shimadzu.com [shimadzu.com]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. static.horiba.com [static.horiba.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. agilent.com [agilent.com]

- 11. publications.iupac.org [publications.iupac.org]

- 12. edinst.com [edinst.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 16. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmess.org [jmess.org]

- 18. iss.com [iss.com]

- 19. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to Molecular Orbital Calculations of Tris-biphenyl Triazine: From Theoretical Foundations to Practical Applications

An In-depth Technical Guide:

Executive Summary

Tris-biphenyl triazine (TBT), with its unique star-shaped architecture comprising an electron-deficient 1,3,5-triazine core and three electron-rich biphenyl arms, has emerged as a molecule of significant interest in material science and cosmetology.[1][2] Its exceptional photostability and broad-spectrum ultraviolet (UV) absorption have established it as a highly effective UV filter in modern sunscreens, marketed as Tinosorb A2B.[3][4][5] Concurrently, its electronic properties make it a promising candidate for electron-transporting and host materials in Organic Light-Emitting Diodes (OLEDs).[2][6][7] Understanding and predicting the behavior of TBT at a quantum level is paramount for optimizing its current applications and designing next-generation derivatives.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for performing and interpreting molecular orbital (MO) calculations on this compound. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer detailed, validated protocols for computational workflows, and provide expert insights into translating raw data into actionable knowledge. The objective is to empower scientists to leverage computational chemistry as a predictive tool to elucidate electronic structure, rationalize photophysical properties, and guide the rational design of novel functional materials.

The Subject Molecule: An Introduction to this compound (TBT)

1.1 Molecular Structure and Physicochemical Properties

This compound is a large, aromatic organic compound with a well-defined structure that dictates its function.

-

IUPAC Name: 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine[1][8]

-

CAS Number: 31274-51-8[8]

-

Molecular Formula: C₃₉H₂₇N₃[1]

-

Core Structure: The molecule is built upon a planar 1,3,5-triazine ring. This nitrogen-containing heterocycle is inherently electron-deficient due to the high electronegativity of the nitrogen atoms.[1]

-

Substituents: Three biphenyl groups are attached to the carbon atoms (positions 2, 4, and 6) of the triazine core. These extended π-systems are comparatively electron-rich and act as the primary chromophores.[1]

1.2 Scientific and Commercial Significance

The unique electronic interplay between the electron-deficient core and the electron-rich arms gives TBT its valuable properties.

-

As a UV Filter: TBT is a highly efficient, photostable, broad-spectrum UV absorber covering the UVB and UVA2 ranges (approx. 280-340 nm).[3][4] Its mechanism involves absorbing high-energy UV photons, promoting an electron to an excited state, and then dissipating this energy harmlessly as heat, thereby preventing the radiation from damaging the skin.[1] Its high efficacy allows for lower concentrations in sunscreen formulations.[1][5]

-

In Organic Electronics: The electron-deficient triazine core facilitates efficient electron injection and transport, a critical requirement for the electron-transporting layer (ETL) in OLEDs.[2] By tuning the energy levels of the molecule, TBT and its derivatives can be used as host materials for phosphorescent emitters, improving the overall efficiency and operational lifetime of the devices.[2][6]

1.3 The Power of Molecular Orbital Theory for TBT

To rationally design improved TBT derivatives—for example, to shift its absorption spectrum or fine-tune its charge transport capabilities—we must first understand its electronic structure. Molecular orbital calculations serve as a powerful in silico microscope, allowing us to:

-

Visualize Electron Distribution: Identify which parts of the molecule are involved in electronic transitions.

-

Predict Spectroscopic Properties: Calculate the UV-Vis absorption spectrum and compare it with experimental data for validation.

-

Quantify Electronic Parameters: Determine the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are fundamental to understanding reactivity and charge transport.

-

Map Reactivity: Generate molecular electrostatic potential maps to predict how TBT will interact with other molecules.

Theoretical Foundations of Molecular Orbital Calculations

The accuracy of any computational study rests on a solid theoretical framework. For molecules of TBT's size, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.

2.1 The Essence of Density Functional Theory (DFT)

Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density (ρ(r)). The core principle is that the ground-state energy of a molecule is a unique functional of its electron density. This approach significantly reduces computational expense while maintaining high accuracy for a wide range of chemical systems.

2.2 The Role of Functionals and Basis Sets: The "Why" Behind the Choice

The exact form of the energy functional in DFT is unknown and must be approximated. The choice of approximation (the "functional") and the mathematical functions used to describe the orbitals (the "basis set") are critical decisions in any DFT calculation.

-

Functionals: For organic molecules like TBT, hybrid functionals are often the most reliable choice. The B3LYP functional, for instance, combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources.[9][10] This mixing provides a robust description of electronic structure for many organic systems.

-

Basis Sets: A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to build the molecular orbitals.

-

Pople-style basis sets like 6-31G(d) are a common starting point. The "6-31G" part describes how core and valence orbitals are treated, while the "(d)" indicates the addition of polarization functions on heavy atoms. These functions add flexibility to the orbitals, allowing them to distort and more accurately represent chemical bonds, which is crucial for the π-systems in TBT.

-

For higher accuracy, one might use a larger basis set like 6-311++G(d,p) , which offers a more flexible description of valence electrons and adds diffuse functions ("++") to better describe lone pairs and delocalized electrons.[9]

-

2.3 Probing Excited States with Time-Dependent DFT (TD-DFT)

While DFT is excellent for ground-state properties, it cannot directly calculate the energy of excited states required to simulate a UV-Vis spectrum. For this, we use its extension, Time-Dependent Density Functional Theory (TD-DFT) .[11][12] TD-DFT calculates how the electron density responds to a time-dependent perturbation (like light), allowing for the determination of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a UV-Vis spectrum.

A Practical Workflow for TBT Molecular Orbital Calculations

This section provides a self-validating, step-by-step protocol for conducting a complete computational analysis of TBT using a typical quantum chemistry software package like Gaussian.

3.1 Step 1: Building the Initial Molecular Structure

The starting point is a reasonable 3D cartesian coordinate file (.xyz or .mol) of the TBT molecule. This can be generated using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D). Ensure that the initial bond lengths and angles are sensible to facilitate a smooth optimization.

3.2 Step 2: Ground State Geometry Optimization

The goal is to find the lowest energy conformation of the molecule. This is the most computationally intensive, yet most critical, step.

Experimental Protocol: Geometry Optimization

-

Input File Creation: Prepare a text input file for the calculation software.

-

Route Section (Keyword Line): Specify the method, basis set, and task. A typical line would be: #p B3LYP/6-31G(d) Opt Freq

-

#p: Requests enhanced print output.

-

B3LYP/6-31G(d): Specifies the chosen DFT functional and basis set.[10]

-

Opt: The keyword for geometry optimization.

-

Freq: A crucial keyword that automatically triggers a frequency calculation after the optimization completes successfully. This is a self-validating step.

-

-

Charge and Multiplicity: For neutral TBT, this will be 0 1 (charge 0, spin multiplicity 1).

-

Execution: Submit the calculation to the computational server.

-

Convergence Check: Monitor the output file to ensure the optimization converges successfully, meeting the software's default criteria for forces and displacements.

References

- 1. Buy this compound | 31274-51-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. This compound, a new ultraviolet filter studied in terms of photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C39H27N3 | CID 11628027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. irjweb.com [irjweb.com]

- 10. Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

A Technical Guide to Fundamental Research on Triazine-Based Compounds: Synthesis, Characterization, and Application in Drug Discovery

This guide provides an in-depth exploration of the fundamental research underpinning the development of triazine-based compounds as therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will delve into the synthesis, purification, and characterization of these versatile scaffolds, with a focus on the 1,3,5-triazine isomer, and explore their application as targeted anticancer agents, supported by quantitative structure-activity relationship (SAR) data and mechanistic insights.

The Triazine Core: A Privileged Scaffold in Medicinal Chemistry

The term "triazine" refers to a class of six-membered heterocyclic aromatic rings containing three nitrogen atoms. Three constitutional isomers exist: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[1][2] Of these, the symmetrical 1,3,5-triazine, or s-triazine, has garnered significant attention in medicinal chemistry due to its unique properties.[3][4] The s-triazine core is a key pharmacophore in numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][5] Several commercially successful drugs, such as the anticancer agent altretamine and the PI3K/mTOR inhibitor gedatolisib, feature the s-triazine scaffold, underscoring its clinical relevance.[1][3]

The synthetic tractability of the s-triazine core, primarily starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, makes it an attractive platform for combinatorial chemistry and the generation of diverse compound libraries.[6] The three chlorine atoms on the TCT ring can be sequentially substituted with a variety of nucleophiles, allowing for precise control over the final molecular architecture and physicochemical properties of the resulting derivatives.[7]

Synthesis of 1,3,5-Triazine Derivatives: A Stepwise Approach

The cornerstone of synthesizing a diverse library of 1,3,5-triazine derivatives is the sequential nucleophilic substitution of the chlorine atoms on the TCT core. The reactivity of the C-Cl bonds decreases with each substitution, a phenomenon that can be exploited to achieve regioselective synthesis by carefully controlling the reaction temperature.[8]

General Principles of Sequential Nucleophilic Substitution

The substitution of the three chlorine atoms on TCT typically follows a temperature-dependent sequence:

-

First substitution: Occurs at low temperatures, typically 0-5 °C.

-

Second substitution: Requires elevated temperatures, often room temperature.

-

Third substitution: Necessitates heating or reflux to proceed at a reasonable rate.

This differential reactivity allows for the introduction of three different nucleophiles onto the triazine ring in a controlled manner, leading to the creation of highly diverse and complex molecules.[8]

Experimental Protocol: Synthesis of a Disubstituted Amino-Triazine Derivative

This protocol details the synthesis of a disubstituted 1,3,5-triazine derivative, a common intermediate in the development of more complex analogues.

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile

-

Materials: Cyanuric chloride, 4-aminobenzonitrile, potassium carbonate (K₂CO₃), acetone, crushed ice, distilled water.

-

Procedure:

-

Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate flasks, each containing 50 mL of acetone.

-

Cool both solutions to 0 °C in an ice bath.

-

In a round-bottom flask, add K₂CO₃ (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0 °C.

-

Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride/K₂CO₃ mixture.

-

Maintain the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The temperature must be strictly controlled to prevent disubstitution.[7]

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold distilled water, and dry to yield the monosubstituted product.[7]

-

Step 2: Synthesis of a Disubstituted Triazine Derivative

-

Materials: 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile (from Step 1), a secondary amine (e.g., piperidine or morpholine), K₂CO₃, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the monosubstituted triazine (10 mmol) and the chosen secondary amine (10 mmol) in separate flasks, each containing 50 mL of THF.

-

In a round-bottom flask, add K₂CO₃ (10 mmol) to the solution of the monosubstituted triazine with vigorous stirring at room temperature.

-

Add the solution of the secondary amine dropwise to the stirring mixture.

-

Continue stirring the reaction at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, the product can be isolated by filtration and purified.[7]

-

Purification of Triazine Compounds

Purification of the synthesized triazine derivatives is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the physical properties of the compound.

-

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution.[9]

-

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel). The crude mixture is loaded onto a column packed with the stationary phase and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.[9]

Characterization of Triazine Derivatives: A Multi-Technique Approach

Confirming the structure and purity of the synthesized triazine compounds is a critical step in the research process. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[8][10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[11][12]

Analytical Techniques

-

Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm its empirical formula.[8][12]

-

Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. A broad melting range can indicate the presence of impurities.[11]

The following diagram illustrates a typical workflow for the synthesis and characterization of a 1,3,5-triazine derivative.

Caption: A typical workflow for the synthesis, purification, and characterization of a disubstituted 1,3,5-triazine derivative.

Triazine-Based Compounds as Targeted Anticancer Agents

A significant area of research for triazine-based compounds is in the development of targeted anticancer therapies. By modifying the substituents on the triazine core, it is possible to design molecules that selectively inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for drug development.[14] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[3][13] For example, gedatolisib is a dual PI3K/mTOR inhibitor that has shown promise in the treatment of breast cancer.[3]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by triazine-based drugs.

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by triazine-based compounds.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[15][16] Consequently, EGFR is a well-established target for anticancer drug development. A number of 1,3,5-triazine derivatives have been developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[15][17]

Quantitative Structure-Activity Relationship (SAR) of Triazine-Based Inhibitors

The development of potent and selective triazine-based inhibitors relies on a deep understanding of the structure-activity relationship (SAR). By systematically modifying the substituents on the triazine core and evaluating the biological activity of the resulting compounds, researchers can identify key structural features that contribute to potency and selectivity.

The following tables summarize the SAR data for selected triazine-based inhibitors of PI3K/mTOR and EGFR. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: SAR of Triazine-Based PI3K/mTOR Inhibitors

| Compound | R¹ | R² | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |

| Gedatolisib | Morpholine | Morpholine | 14.6 | 15.4 | [3] |

| Compound 4f | 4-Bromophenylamino | 3,5-Dimethyl-1H-pyrazol-1-yl | 6.64 (PI3K) | 86.39 (mTOR) | [3] |

| Compound 42 | Benzimidazole | - | >200-fold selective for mTOR | - | [13] |

Table 2: SAR of Triazine-Based EGFR Inhibitors

| Compound | R¹ | R² | EGFR IC₅₀ (nM) | Cell Line | Reference |

| Compound 8 | Phenylamino | Phenylamino with F | 25,900 (wild-type) | - | [15] |

| Compound 12 | Morpholine | Aniline | 36.8 | - | [15] |

| Compound 14 | - | - | 2,540 | - | [15] |

| Compound 4f | 4-Bromophenylamino | 3,5-Dimethyl-1H-pyrazol-1-yl | 61 | HCT-116 | [3] |

These data highlight how modifications to the substituents on the triazine ring can significantly impact the inhibitory activity and selectivity of the compounds. For instance, the presence of a morpholine ring is a common feature in many PI3K/mTOR inhibitors.[3] The SAR data provides a rational basis for the design of new, more potent, and selective triazine-based drugs.

Conclusion

Triazine-based compounds, particularly those derived from the 1,3,5-triazine scaffold, represent a versatile and promising platform for the discovery and development of novel therapeutic agents. Their straightforward and highly adaptable synthesis, coupled with their ability to interact with a wide range of biological targets, has led to the identification of numerous potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. The continued exploration of the structure-activity relationships of triazine derivatives, guided by the principles of medicinal chemistry and a deep understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

- 5. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. Research Portal [scholarworks.brandeis.edu]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 17. researchgate.net [researchgate.net]

The Emergence of a Multifaceted Molecule: A Technical Guide to Tris-Biphenyl Triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Applications

In the landscape of advanced organic materials, few molecules boast the dual-use success of tris-biphenyl triazine. From the vibrant, high-efficiency displays of organic light-emitting diodes (OLEDs) to the protective shield in high-SPF sunscreens, this star-shaped molecule has carved a niche in two seemingly disparate fields. This technical guide delves into the discovery, synthesis, and characterization of this compound, offering a comprehensive overview for researchers and developers. We will explore the scientific underpinnings of its unique properties and provide detailed experimental protocols that have been pivotal in its development.

The story of this compound is not one of a single, sudden breakthrough but rather an evolution. Its core structure, the 1,3,5-triazine ring, has been a staple in organic chemistry for over a century. However, the specific substitution with three biphenyl groups gave rise to a molecule with a remarkable combination of thermal stability, electron-deficient nature, and a high refractive index, properties that would later be exploited in both organic electronics and photoprotection.

Part 1: The Genesis of this compound - Synthesis and Structural Elucidation

The discovery of this compound is intrinsically linked to the broader exploration of 1,3,5-triazine derivatives as robust building blocks for functional materials. The primary synthetic route to symmetrically substituted triazines, including this compound, relies on the cyclotrimerization of the corresponding nitrile or the nucleophilic substitution of cyanuric chloride.

The Precursor: Cyanuric Chloride and its Versatility